molecular formula C25H17NO6 B15026574 2-(1,3-Benzodioxol-5-ylmethyl)-1-(3-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

2-(1,3-Benzodioxol-5-ylmethyl)-1-(3-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B15026574
M. Wt: 427.4 g/mol
InChI Key: QBVIXDNSKOPNPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-(3-HYDROXYPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a complex organic compound that features a unique structure combining benzodioxole, hydroxyphenyl, and chromenopyrrole moieties. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-(3-HYDROXYPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE typically involves multi-step organic reactions. One common approach is the Pd-catalyzed C-N cross-coupling reaction, which is used to form the indole core . The reaction conditions often include the use of palladium catalysts, ligands, and bases under an inert atmosphere. The final product is obtained after purification steps such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-(3-HYDROXYPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (Br2, Cl2) and nucleophiles (NH3, OH-) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group can yield quinones, while reduction can produce dihydro derivatives.

Scientific Research Applications

2-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-(3-HYDROXYPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-(3-HYDROXYPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves its interaction with cellular targets such as tubulin. The compound can disrupt microtubule assembly, leading to cell cycle arrest and apoptosis . This mechanism is similar to that of other microtubule-targeting agents used in cancer therapy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-(3-HYDROXYPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is unique due to its complex structure, which combines multiple bioactive moieties. This structural complexity contributes to its diverse biological activities and potential as a lead compound in drug discovery.

Properties

Molecular Formula

C25H17NO6

Molecular Weight

427.4 g/mol

IUPAC Name

2-(1,3-benzodioxol-5-ylmethyl)-1-(3-hydroxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C25H17NO6/c27-16-5-3-4-15(11-16)22-21-23(28)17-6-1-2-7-18(17)32-24(21)25(29)26(22)12-14-8-9-19-20(10-14)31-13-30-19/h1-11,22,27H,12-13H2

InChI Key

QBVIXDNSKOPNPB-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CN3C(C4=C(C3=O)OC5=CC=CC=C5C4=O)C6=CC(=CC=C6)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.